1-(3-Fluorophenyl)propan-1-amine hydrochloride

Medicinal Chemistry Drug Discovery CNS Research

This racemic 3-fluorophenylpropan-1-amine hydrochloride (CAS 844470-86-6) is a differentiated building block for CNS drug discovery. The 3-fluoro group enhances metabolic stability & target binding vs. non-fluorinated analogs. The HCl salt ensures reliable solubility for parallel synthesis & HTS. Use for SAR halogen scanning against 2- and 4-fluoro isomers, and as a racemate for chiral separation method development.

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
CAS No. 844470-86-6
Cat. No. B3157020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)propan-1-amine hydrochloride
CAS844470-86-6
Molecular FormulaC9H13ClFN
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)F)N.Cl
InChIInChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H
InChIKeyODZRCWFYKMOLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS 844470-86-6): A C9 Fluorinated Building Block for CNS and Specialty Chemical Synthesis


1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS 844470-86-6) is a fluorinated organic compound with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol . This compound, a derivative of phenylpropanamine, features a 3-fluorophenyl group and a primary amine, presented as a hydrochloride salt . Its core utility lies in its role as a synthetic intermediate and building block in medicinal chemistry and chemical research [1]. The strategic placement of a single fluorine atom on the phenyl ring is a key design element, intended to enhance metabolic stability and binding affinity compared to non-fluorinated analogs, while its primary amine provides a versatile handle for further derivatization .

Why 1-(3-Fluorophenyl)propan-1-amine Hydrochloride Cannot Be Interchanged with Non-Fluorinated or Region-Isomeric Building Blocks


This specific building block is not generically substitutable due to three key structural factors: fluorine substitution, amine salt form, and regiospecificity. The 3-fluoro substituent enhances metabolic stability and alters lipophilicity (LogP ~2.18), which directly impacts target binding and pharmacokinetic properties in derived molecules—effects absent in non-fluorinated phenylpropanamine analogs [1]. The hydrochloride salt provides superior solubility and handling in aqueous or polar synthetic protocols compared to the free base form, which is crucial for reproducibility in high-throughput chemistry and biological assays [2]. Furthermore, regioisomers with fluorine at the 2- or 4-position on the phenyl ring, or compounds where the amine is attached at a different carbon on the propan chain, will produce different spatial and electronic properties that can lead to distinct biological or material profiles, making substitution without validation a high-risk endeavor .

Quantifiable Differentiation: Comparing 1-(3-Fluorophenyl)propan-1-amine HCl to Closest Analogs


Fluorination-Induced Lipophilicity Shift for Enhanced Metabolic Stability vs. Non-Fluorinated Parent

The introduction of a single 3-fluoro substituent to the phenylpropanamine scaffold confers a distinct advantage in lipophilicity, a key parameter for central nervous system (CNS) penetration and metabolic stability. 1-(3-Fluorophenyl)propan-1-amine hydrochloride exhibits a calculated LogP of 2.18 [1]. In contrast, the non-fluorinated parent compound, 1-phenylpropan-1-amine, has a significantly lower LogP, approximately 1.4 [2]. This difference is class-level inference from established medicinal chemistry principles, where a LogP increase of ~0.8 log units is typically associated with enhanced passive membrane permeability and can alter metabolic clearance pathways by increasing lipophilicity [3].

Medicinal Chemistry Drug Discovery CNS Research

Solubility and Handling: Hydrochloride Salt Advantage Over Free Base Form

The hydrochloride salt form of 1-(3-fluorophenyl)propan-1-amine offers a critical advantage in aqueous solubility and handling. While specific solubility data for this exact salt is not provided in primary literature, the principle is a well-established class-level inference: the addition of HCl to the free base (1-(3-fluorophenyl)propan-1-amine) forms an ionic salt, which dramatically increases water solubility [1]. The free base is a neutral, lipophilic molecule with limited aqueous solubility. The salt's improved solubility is crucial for reproducible dosing in biological assays and for facilitating certain synthetic reactions in polar solvents [2].

Synthetic Chemistry Analytical Chemistry Formulation

Regiospecific Functionalization: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Isomers in Pharmacological Activity

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. While direct comparative data for this specific compound is absent in the open literature, class-level SAR studies on fluoroamphetamine and fluorophenylpropanamine analogs consistently demonstrate that regioisomers (2-fluoro, 3-fluoro, 4-fluoro) exhibit distinct pharmacological profiles. For instance, in studies of 5-HT2A receptor affinity, 2- and 3-fluoro substitutions on phenylalkylamines can significantly alter binding affinity and functional activity compared to the 4-fluoro or unsubstituted analogs [1]. This is due to the unique electronic and steric properties imparted by the fluorine at the meta (3-) position, which influences the molecule's conformation and interaction with biological targets. The 3-fluoro derivative is specifically noted for its application as an intermediate in the synthesis of CNS-active agents, a role for which the 2- or 4-fluoro isomers may be less optimal [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Stereochemical Impact: Racemic Mixture vs. Single Enantiomers (R or S) for Asymmetric Synthesis

1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS 844470-86-6) is a racemic mixture containing both (R)- and (S)- enantiomers. In applications where stereochemistry is critical, such as the synthesis of enantiomerically pure drug candidates or chiral ligands, the choice between the racemate and a single enantiomer (e.g., (R)-enantiomer, CAS 1168139-41-0) is a key decision point. The racemate is more cost-effective and suitable for early-stage screening or as a bulk starting material for achiral syntheses. However, if a downstream compound requires a specific stereochemistry for optimal target engagement or to avoid off-target effects, the racemate is not a direct substitute for a single enantiomer. This is a well-established class-level inference; the biological activity of the (R)- and (S)- forms of a chiral amine can differ by orders of magnitude [1]. The target compound has an undefined stereocenter count of 1, confirming its racemic nature [2].

Asymmetric Synthesis Chiral Chemistry Drug Discovery

Defined Safety Profile Enables Controlled Laboratory Use Compared to Uncharacterized Analogs

The safety profile of 1-(3-Fluorophenyl)propan-1-amine hydrochloride is well-characterized with specific hazard statements (H302, H315, H319, H335) . This provides a clear framework for risk assessment and safe handling protocols. In contrast, novel or less common analogs with structural similarities (e.g., those with different substitution patterns or chain lengths) may have incomplete or unknown safety data. The presence of defined GHS classifications, including "Warning" signal word and specific precautionary statements (P261, P280, P301+P312, P305+P351+P338), allows procurement and safety officers to implement standard operating procedures with confidence . This defined risk profile, as opposed to an unknown one, is a tangible advantage for laboratory operations.

Laboratory Safety Chemical Handling Regulatory Compliance

Optimal Scientific and Industrial Use Cases for 1-(3-Fluorophenyl)propan-1-amine Hydrochloride


Lead Optimization in CNS Drug Discovery: Enhancing Metabolic Stability

When a hit molecule lacks sufficient metabolic stability, the 3-fluorophenylpropan-1-amine scaffold offers a strategic advantage. The calculated LogP of 2.18 for this building block suggests it can be incorporated to increase lipophilicity relative to non-fluorinated counterparts, a property that often correlates with improved CNS exposure and reduced metabolic clearance [1]. Researchers can use this compound to synthesize a series of analogs, expecting a quantifiable shift in pharmacokinetic parameters compared to non-fluorinated controls.

Aqueous-Compatible Parallel Synthesis and High-Throughput Screening

The hydrochloride salt form of this compound is specifically chosen for its enhanced solubility in water and polar organic solvents [1]. This makes it ideal for automated parallel synthesis platforms where consistent dissolution and transfer of reagents are critical for high yields and reproducibility. It also allows for direct use in aqueous-based high-throughput screening (HTS) assays without the need for co-solvents that can interfere with biological readouts, a clear advantage over the free base.

Structure-Activity Relationship (SAR) Studies of Fluorophenylalkylamines

This compound is a critical tool in SAR campaigns exploring the effect of halogen substitution on a phenylpropanamine backbone. By comparing the activity of derivatives made from this building block with those made from 2-fluoro and 4-fluoro isomers, or the non-fluorinated parent, researchers can map the specific electronic and steric contributions of the 3-fluoro group to target binding and functional activity [1]. This systematic, comparator-driven approach is essential for rational drug design.

Chiral Resolution Feasibility and Asymmetric Synthesis Route Scouting

The racemic nature of this compound (undefined stereocenter count of 1) makes it the optimal starting material for evaluating chiral resolution techniques (e.g., diastereomeric salt formation, chiral chromatography) [1]. A research team can use the racemate to develop and optimize a separation method before investing in more expensive, single-enantiomer building blocks. Success in this stage justifies the later procurement of chiral-specific material for advanced studies.

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